2-Amino-3,4,5-trifluorobenzoic acid

Description

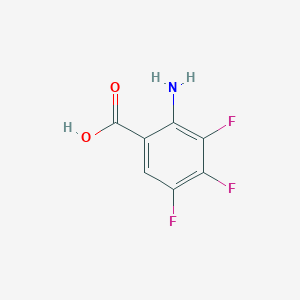

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLDKXORXLCJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624093 | |

| Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531529-72-3 | |

| Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,4,5-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-Amino-3,4,5-trifluorobenzoic acid

Disclaimer: Publicly available experimental data for 2-Amino-3,4,5-trifluorobenzoic acid is limited. This guide provides a comprehensive overview of its predicted properties and available data on its isomers and structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a polyfluorinated aromatic amino acid. The presence of multiple fluorine atoms and the amino and carboxylic acid functional groups suggests its potential as a versatile building block in medicinal chemistry and material science. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. Anthranilic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.

Physicochemical Properties

Table 1: Physicochemical Properties of Fluorinated Aminobenzoic Acid Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 2-Amino-3-fluorobenzoic acid | 825-22-9 | C₇H₆FNO₂ | 155.13 | 171-172[1] | 294.4 ± 25.0 (Predicted) | 4.60 ± 0.10[1] |

| 3-Amino-2-fluorobenzoic acid | 914223-43-1 | C₇H₆FNO₂ | 155.13 | Not Available | Not Available | Not Available |

| 2-Amino-5-fluorobenzoic acid | 446-08-2 | C₇H₆FNO₂ | 155.13 | Not Available | Not Available | Not Available |

| 3-Amino-2,4,5-trifluorobenzoic acid | 119385-80-7 | C₇H₄F₃NO₂ | 191.11 | 133-136 | 306.4 ± 42.0 (Predicted) | 3.03 ± 0.10 |

| 2-Amino-3,4,5,6-tetrafluorobenzoic acid | 1765-42-0 | C₇H₃F₄NO₂ | 209.10 | Not Available | Not Available | Not Available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not available. However, characteristic spectral data for related compounds can be used for comparison and identification.

Table 2: Spectroscopic Data of 2-Amino-3-fluorobenzoic acid

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 6.00 (2H, broad single peak), 6.60 (1H, double-triple peak, J = 5.2 Hz, 8.0 Hz), 7.16 (1H, multiple peaks, J = 1.4 Hz, 8.0 Hz, 11.2 Hz), 7.72 (1H, triple-double peaks, J = 1.4 Hz, 8.0 Hz)[1] |

| IR | Not Available |

| Mass Spectrometry | Not Available |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not documented in the searched literature, the synthesis of structurally similar compounds provides a reliable template. The synthesis of 2-Amino-3-fluorobenzoic acid and 2-Amino-3,4,5,6-tetrafluorobenzoic acid are detailed below.

Synthesis of 2-Amino-3-fluorobenzoic Acid[2][3]

This synthesis is a multi-step process starting from 7-fluoro-1H-indole-2,3-dione.

Step 1: Oxidation of 7-Fluoro-1H-indole-2,3-dione

-

A mixture of 19.27 g of the product from the previous step (not detailed in the source) and 197 ml of 10N sodium hydroxide solution is heated to 70°C with stirring.

-

Heating is ceased, and 36.5 ml of 30% hydrogen peroxide is added over 20 minutes, during which the temperature may rise to 80°C and then decrease to 70°C.

-

After the addition is complete, the mixture is heated to 80°C and held for 10 minutes.

-

The mixture is then cooled, leading to the formation of a mass.

-

The mass is added to 200 ml of water with stirring, and the pH is adjusted to 1 by the addition of concentrated hydrochloric acid at a temperature below 20°C.

-

The mixture is stirred for 90 minutes and then vacuum filtered.

-

The product is washed twice with iced water and dried under reduced pressure at 70°C.

Step 2: Crystallization

-

The crude product is crystallized from 100 ml of a 1:1 ethanol-water mixture with the addition of 3 ml of acetic acid.

-

The mixture is cooled in an ice bath for one hour and then vacuum filtered.

-

The product is washed with a 1:1 ethanol-water mixture and dried at 70°C under reduced pressure to yield 14.8 g of 2-amino-3-fluoro-benzoic acid with a melting point of 188°C.

Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid[4]

This synthesis utilizes a Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide.

-

To a stirred solution of 39.2 g of KOH in 356 mL of distilled water, 11.3 g of bromine is added.

-

After 30 minutes, 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide is added.

-

The reaction is allowed to proceed for 30 minutes at 293 K.

-

The mixture is then heated to 363-368 K and maintained at that temperature for 4 hours.

-

After cooling to room temperature, the mixture is allowed to stand for 48 hours.

-

100 mL of water is added, and the pH is adjusted to 1 at ice-water temperature.

-

The mixture is stirred and filtered to give a yellow solid (16.2 g, 94% yield).

Visualizations

Logical Workflow for Synthesis of 2-Amino-3-fluorobenzoic Acid

Logical Workflow for Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the broader class of fluorinated anthranilic acid derivatives has shown significant therapeutic potential.

-

Antimicrobial Activity: Derivatives of 2-aminobenzoic acid have demonstrated significant antimicrobial properties, particularly against Mycobacterium tuberculosis[2].

-

Anticancer Potential: Anthranilic acid analogs are being investigated as anticancer agents. They may act as inhibitors of various signaling pathways involved in cancer progression[3]. The introduction of fluorine atoms can enhance the efficacy and pharmacokinetic properties of these compounds.

-

Drug Development Intermediate: As a trifluorinated analog of anthranilic acid, this compound is a promising intermediate for the synthesis of novel pharmaceuticals. The fluorine atoms can be strategically used to modulate the electronic properties and metabolic stability of lead compounds[4].

Conclusion

This compound represents an intriguing but under-characterized molecule. While direct experimental data is scarce, the properties and synthetic methodologies of its isomers and analogs provide a strong foundation for future research. Its potential as a building block in the development of novel therapeutics, particularly in the areas of infectious diseases and oncology, warrants further investigation into its synthesis, characterization, and biological evaluation. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable addition to their library of fluorinated building blocks.

References

Navigating the Landscape of Fluorinated Anthranilic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Safety Data of Related Fluorinated Anthranilic Acids

For comparative purposes, the following tables summarize key quantitative data for several isomers and related fluorinated benzoic acids.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-3-fluorobenzoic acid | 825-22-9 | C₇H₆FNO₂ | 155.13 | 185 - 189 |

| 3-Amino-2,4,5-trifluorobenzoic acid | 119385-80-7 | C₇H₄F₃NO₂ | 191.11 | 133 - 136 |

| 2-Amino-5-fluorobenzoic acid | 446-08-2 | C₇H₆FNO₂ | 155.13 | 181 - 183 |

| 2-Amino-3-(trifluoromethyl)benzoic acid | 313-12-2 | C₈H₆F₃NO₂ | 205.14 | 157 - 160 |

| 2,3,4-Trifluorobenzoic acid | 61079-72-9 | C₇H₃F₃O₂ | 176.09 | 140 - 142 |

| 3,4,5-Trifluorobenzoic acid | 121602-93-5 | C₇H₃F₃O₂ | 176.09 | 145 - 148 |

| 2,4,6-Trifluorobenzoic acid | 28314-80-9 | C₇H₃F₃O₂ | 176.09 | 142 - 145 |

Table 2: Safety Information

| Compound | Hazard Codes | Hazard Statements |

| 2-Amino-3-fluorobenzoic acid | Xi (Irritant) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1] |

| 3-Amino-2,4,5-trifluorobenzoic acid | Xi (Irritant) | Not specified |

| 2-Amino-5-fluorobenzoic acid | Xi (Irritant) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| 2-Amino-3-(trifluoromethyl)benzoic acid | Irritant | H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[2] |

| 2,3,4-Trifluorobenzoic acid | Xi (Irritant) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] |

| 2,4,6-Trifluorobenzoic acid | Xi (Irritant) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4] |

Experimental Protocols

Detailed methodologies for the synthesis of related fluorinated anthranilic acids are crucial for researchers. The following protocols are based on cited literature.

Synthesis of 2-Amino-3-fluorobenzoic Acid from 7-Fluoroisatin

This procedure outlines the synthesis of 2-amino-3-fluorobenzoic acid via the oxidative cleavage of 7-fluoroisatin.

Experimental Procedure:

-

Reaction Setup: In a 500-mL three-necked, round-bottomed flask equipped with an addition funnel and a thermometer, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.

-

Oxidation: Add 22 mL of 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes. The temperature of the reaction mixture will rise to 30-40°C.

-

Reaction Completion and Neutralization: After 1.5 hours, the reaction should be complete. To the clear, pale orange reaction mixture, add 3 M hydrochloric acid until a pH of approximately 7.5 is reached.

-

Acidification and Precipitation: Further acidify the solution to pH 4-5, at which point the solution will become cloudy. Finally, adjust the pH to 1 to precipitate the 3-fluoroanthranilic acid. Bubbles may be observed during acidification.

-

Isolation and Purification: Stir the mixture for one hour, then collect the product on a funnel and dry it over P₄O₁₀. This yields 11.64 to 13.3 g (84-96%) of pure 3-fluoroanthranilic acid with a melting point of 182-184°C.

Caption: Workflow for the synthesis of 2-amino-3-fluorobenzoic acid.

Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid

This protocol describes the synthesis of 2-amino-3,4,5,6-tetrafluorobenzoic acid from 2-carboxy-3,4,5,6-tetrafluorobenzamide using a Hofmann rearrangement.[5]

Experimental Procedure:

-

Reagent Preparation: Prepare a solution of 39.2 g of KOH in 356 mL of distilled water. To this stirred solution, add 11.3 g of bromine.

-

Addition of Amide: After 30 minutes, add 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide to the reaction mixture.

-

Reaction Conditions: Allow the reaction to proceed for 30 minutes at 293 K (20°C). Then, heat the mixture to 363-368 K (90-95°C) and maintain this temperature for 4 hours.

-

Work-up: Cool the mixture to room temperature and let it stand for 48 hours. Add 100 mL of water and adjust the pH to 1 at ice-water temperature.

-

Isolation: Stir the mixture and filter to obtain a yellow solid (16.2 g, 94% yield).

Caption: Hofmann rearrangement for 2-amino-3,4,5,6-tetrafluorobenzoic acid synthesis.

Signaling Pathways and Logical Relationships

While specific signaling pathway involvements for 2-amino-3,4,5-trifluorobenzoic acid are not documented due to the compound's data scarcity, its structural analogs are known to be precursors for various biologically active molecules. For instance, fluorinated anthranilic acids are key intermediates in the synthesis of quinoline-class drugs, which can act as antibacterial agents. The general logical workflow for the utilization of these compounds in drug discovery is outlined below.

References

- 1. 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 586408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 2,3,4-Trifluorobenzoic acid | C7H3F3O2 | CID 302932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]

- 5. 2-Amino-3,4,5,6-tetrafluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-3,4,5-trifluorobenzoic Acid and Its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Amino-3,4,5-trifluorobenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document also includes detailed information on its close structural analogs, namely 3-Amino-2,4,5-trifluorobenzoic acid and 2-Amino-3,4,5,6-tetrafluorobenzoic acid, to provide a comparative and predictive understanding.

Molecular Structure and Properties

This compound is a fluorinated aromatic compound with the molecular formula C₇H₄F₃NO₂. The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group, along with three fluorine atoms on the benzene ring, imparts unique electronic and steric properties to the molecule, making it a valuable building block in medicinal chemistry and materials science.

Core Molecular Data

While specific experimental data for this compound is scarce, its basic molecular properties can be calculated. The properties of its positional isomer, 3-Amino-2,4,5-trifluorobenzoic acid, and the closely related 2-Amino-3,4,5,6-tetrafluorobenzoic acid are presented for comparison.

| Property | This compound (Predicted) | 3-Amino-2,4,5-trifluorobenzoic acid[1] | 2-Amino-3,4,5,6-tetrafluorobenzoic acid[2][3] |

| Molecular Formula | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₃F₄NO₂ |

| Molecular Weight | 191.11 g/mol | 191.11 g/mol | 209.10 g/mol |

| CAS Number | Not available | 119385-80-7 | 1765-42-0 |

| Melting Point | Not available | 133-136 °C | Not available |

| Boiling Point | Not available | 306.4±42.0 °C (Predicted) | Not available |

| Density | Not available | 1.635±0.06 g/cm³ (Predicted) | Not available |

| pKa | Not available | 3.03±0.10 (Predicted) | Not available |

Structural Diagram

The logical relationship and structural differences between this compound and its key analogs are depicted below.

Synthesis and Experimental Protocols

Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid

A documented method for the synthesis of the tetrafluorinated analog involves the Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide.[2]

Experimental Protocol:

-

Preparation of the Hofmann Reagent: To a stirred solution of 39.2 g of potassium hydroxide (KOH) in 356 mL of distilled water, 11.3 g of bromine (Br₂) is added. The mixture is stirred for 30 minutes.

-

Hofmann Rearrangement: 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide is added to the freshly prepared Hofmann reagent. The reaction is allowed to proceed for 30 minutes at 293 K.

-

Heating: The reaction mixture is then heated to a temperature range of 363-368 K and maintained for 4 hours.

-

Cooling and Precipitation: The mixture is cooled to room temperature and allowed to stand for 48 hours.

-

Acidification and Isolation: 100 mL of water is added, and the pH is adjusted to 1 with a suitable acid at ice-water temperature. The mixture is stirred, and the resulting yellow solid is collected by filtration.

This procedure yields 16.2 g (94% yield) of 2-Amino-3,4,5,6-tetrafluorobenzoic acid.[2]

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are crucial for the unambiguous identification and characterization of a molecule. While such data is absent for the title compound, the data for its tetrafluorinated analog is highly informative.

Crystal Structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid

The crystal structure of 2-Amino-3,4,5,6-tetrafluorobenzoic acid has been determined by X-ray diffraction.[2]

Key Crystallographic Data: [2]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.0367 (11) |

| b (Å) | 11.3664 (11) |

| c (Å) | 12.5702 (12) |

| α (°) | 80.378 (8) |

| β (°) | 79.764 (8) |

| γ (°) | 82.011 (8) |

| Volume (ų) | 1520.2 (3) |

| Z | 8 |

The asymmetric unit of the title compound contains four independent and conformationally similar molecules. The molecules exhibit both intramolecular N—H···O(carboxyl) hydrogen bonds and intermolecular O—H···O(carboxyl) hydrogen bonds. Additionally, intermolecular N—H···F associations lead to the formation of one-dimensional ribbon structures.[2]

Potential Applications and Research Directions

Fluorinated aminobenzoic acids are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[4] For instance, 3-Amino-2,4,5-trifluorobenzoic acid is utilized in the preparation of 7-(azaspiroalkanyl)quinolonecarboxylates, which have bactericidal properties.[1] Given the structural similarities, this compound is expected to be a valuable precursor for novel bioactive molecules.

Potential research avenues include:

-

Synthesis and Characterization: Development of a reliable synthetic route to this compound and full characterization of its physicochemical and spectroscopic properties.

-

Medicinal Chemistry: Exploration of its use as a scaffold for the synthesis of novel drug candidates, particularly in areas where fluorine substitution is known to enhance pharmacological properties.

-

Computational Studies: In the absence of experimental data, density functional theory (DFT) calculations can provide valuable insights into its molecular geometry, electronic properties, and reactivity.

Conclusion

While direct experimental data on this compound remains elusive, a comprehensive understanding of its potential properties and reactivity can be inferred from the detailed analysis of its close structural analogs. The information presented in this guide, particularly the synthetic protocols and crystallographic data of related compounds, provides a solid foundation for researchers and scientists to build upon in their exploration of this promising chemical entity. Further experimental and computational work is necessary to fully elucidate the unique characteristics of this compound.

References

Synthesis of 2-Amino-3,4,5-trifluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2-amino-3,4,5-trifluorobenzoic acid, a valuable fluorinated anthranilic acid derivative with applications in pharmaceutical and materials science research. Due to the absence of a direct, one-pot synthesis in publicly available literature, this guide outlines a robust, multi-step approach commencing from the readily available starting material, 3,4,5-trifluoroaniline. The core of this pathway involves a strategic protection-functionalization-deprotection sequence to achieve the desired ortho-carboxylation of the aniline.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process:

-

Protection of the Amino Group: The amino functionality of 3,4,5-trifluoroaniline is first protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure to prevent side reactions in the subsequent lithiation step.[1]

-

Directed Ortho-lithiation and Carboxylation: The Boc-protected aniline undergoes directed ortho-lithiation, where the Boc group directs the deprotonation to the adjacent ortho position (C2). The resulting aryllithium intermediate is then quenched with carbon dioxide to introduce the carboxylic acid group.[2]

-

Deprotection of the Amino Group: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target molecule, this compound.[3][4]

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step in the synthesis of this compound, based on typical yields for analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Boc Protection | 3,4,5-Trifluoroaniline | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) | tert-butyl (3,4,5-trifluorophenyl)carbamate | 90-95 |

| 2 | Ortho-lithiation and Carboxylation | tert-butyl (3,4,5-trifluorophenyl)carbamate | sec-Butyllithium, Dry Carbon Dioxide (CO₂) | 2-((tert-butoxycarbonyl)amino)-3,4,5-trifluorobenzoic acid | 60-70 |

| 3 | Boc Deprotection | 2-((tert-butoxycarbonyl)amino)-3,4,5-trifluorobenzoic acid | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | This compound | >95 |

Experimental Protocols

Step 1: Synthesis of tert-butyl (3,4,5-trifluorophenyl)carbamate (Boc-protection)

Methodology:

-

To a solution of 3,4,5-trifluoroaniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford tert-butyl (3,4,5-trifluorophenyl)carbamate as a solid.

Step 2: Synthesis of 2-((tert-butoxycarbonyl)amino)-3,4,5-trifluorobenzoic acid (Ortho-lithiation and Carboxylation)

Methodology:

-

Dissolve tert-butyl (3,4,5-trifluorophenyl)carbamate (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (2.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. The solution may turn deep red or orange, indicating the formation of the aryllithium species.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice pellets.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Boc-deprotection)

Methodology:

-

Dissolve 2-((tert-butoxycarbonyl)amino)-3,4,5-trifluorobenzoic acid (1 equivalent) in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) or a solution of HCl in dioxane (e.g., 4 M).[3][4]

-

Stir the mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Visualizations

Caption: Proposed synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to a Trifluorinated Aminobenzoic Acid Isomer

This technical guide provides a detailed overview of the known physical and chemical properties of 3-Amino-2,4,5-trifluorobenzoic acid, a key intermediate in various chemical syntheses. The strategic placement of fluorine atoms and an amino group on the benzoic acid scaffold imparts unique electronic properties, making it a valuable building block in medicinal chemistry and materials science.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-Amino-2,4,5-trifluorobenzoic acid.

| Property | Value |

| CAS Number | 119385-80-7 |

| Molecular Formula | C₇H₄F₃NO₂ |

| Molecular Weight | 191.11 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically available at ≥97% |

| Melting Point | 133-136 °C |

| Boiling Point | 306.4±42.0 °C (Predicted) |

| Density | 1.635±0.06 g/cm³ (Predicted) |

| pKa | 3.03±0.10 (Predicted) |

| Storage Temperature | 2-8°C |

Note: Some of the data presented are predicted values from computational models.

Chemical Structure and Reactivity

3-Amino-2,4,5-trifluorobenzoic acid is an aromatic compound featuring a carboxylic acid group, an amino group, and three fluorine atoms attached to the benzene ring.[1] The presence of both an acidic carboxylic acid and a basic amino group allows it to exhibit amphoteric properties. The fluorine atoms significantly influence the molecule's reactivity, solubility, and lipophilicity due to their high electronegativity.[1] This substitution pattern makes the compound an interesting candidate for the synthesis of novel pharmaceutical and agrochemical agents.

Experimental Protocols and Synthesis

While specific, detailed experimental protocols for the synthesis of 3-Amino-2,4,5-trifluorobenzoic acid are proprietary, a general synthetic approach can be conceptualized. A plausible route would involve the nitration of a corresponding trifluorinated benzoic acid derivative, followed by the reduction of the nitro group to an amine. The following diagram illustrates a generalized workflow for such a synthesis.

This diagram outlines the logical progression from a starting material to the final product, highlighting the key chemical transformations involved. The specific reagents and reaction conditions would require experimental optimization.

Logical Relationships of Molecular Properties

The interplay of the different functional groups in 3-Amino-2,4,5-trifluorobenzoic acid dictates its overall characteristics and potential applications. The following diagram illustrates these relationships.

This diagram shows how the constituent functional groups determine the chemical nature of the molecule, which in turn suggests its utility in various applications, particularly as a versatile building block in the synthesis of more complex molecules.

References

An In-depth Technical Guide on the Solubility of 2-Amino-3,4,5-trifluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Solubility of Structurally Related Fluorinated Benzoic Acid Derivatives

To provide an estimate of the solubility characteristics of 2-Amino-3,4,5-trifluorobenzoic acid, the following table summarizes the available data for similar molecules. It is important to note that the position and number of fluorine atoms, as well as the presence of the amino group, will significantly influence solubility.

| Compound Name | Solvent | Solubility |

| 2-Amino-5-fluorobenzoic acid | Ethanol | ~20 mg/mL[1] |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL[1] | |

| Dimethylformamide (DMF) | ~30 mg/mL[1] | |

| Phosphate-buffered saline (PBS), pH 7.2 | ~0.25 mg/mL[1] | |

| 2-Amino-3-fluorobenzoic acid | Methanol | Soluble[2][3] |

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for determining the solubility of a compound such as this compound in various solvents. This protocol is based on the common shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Analyze the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature and the specific solvent (including pH for buffers) at which the solubility was determined.

-

A visual representation of this experimental workflow is provided below.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility of Fluorinated Amino Acids

The solubility of amino acids is influenced by the interplay between their hydrophilic and hydrophobic components[4]. The introduction of fluorine atoms into the molecule can further modulate these properties.

-

Hydrophobicity: The addition of fluorine atoms generally increases the hydrophobicity of the aromatic ring, which can decrease solubility in aqueous solutions.

-

Crystal Lattice Energy: The strong intermolecular interactions, such as hydrogen bonding, in the solid state can lead to high crystal lattice energy, which in turn can reduce solubility.

-

pH: As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic amino group. Therefore, its solubility in aqueous media is expected to be highly pH-dependent. At its isoelectric point, the molecule will exist as a zwitterion with minimal net charge, leading to the lowest aqueous solubility. Solubility will increase at pH values above and below the isoelectric point due to the formation of the more soluble anionic (carboxylate) and cationic (ammonium) species, respectively.

-

Solvent Polarity: The solubility in organic solvents will depend on the polarity of the solvent and its ability to form hydrogen bonds with the solute.

The logical relationship between molecular properties and solubility is depicted in the following diagram.

References

Spectroscopic Characterization of 2-Amino-3,4,5-trifluorobenzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 2-Amino-3,4,5-trifluorobenzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Accompanying this predicted data are detailed, generalized experimental protocols for acquiring such spectra, intended to guide researchers in their own analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | m | 1H | Ar-H |

| ~ 5.0 - 6.0 | br s | 2H | -NH₂ |

| ~ 11.0 - 13.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 170 | -COOH |

| ~ 145 - 155 (d, J≈240-260 Hz) | C-F |

| ~ 135 - 145 (d, J≈240-260 Hz) | C-F |

| ~ 130 - 140 (d, J≈240-260 Hz) | C-F |

| ~ 120 - 130 | C-NH₂ |

| ~ 110 - 120 | C-COOH |

| ~ 100 - 110 | C-H |

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -130 to -140 | m | F at C3 |

| -140 to -150 | m | F at C4 |

| -150 to -160 | m | F at C5 |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 3000 - 2800 | Broad | O-H stretch (Carboxylic Acid Dimer) |

| ~ 1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~ 1620 | Medium | N-H bend (Amine) |

| ~ 1580, 1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~ 1300 | Strong | C-F stretch |

| ~ 1200 | Strong | C-O stretch (Carboxylic Acid) |

| ~ 900 | Medium, Broad | O-H bend (Carboxylic Acid Dimer) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 174 | [M-OH]⁺ |

| 146 | [M-COOH]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Materials:

-

This compound sample (5-25 mg for ¹H, 20-100 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (clean and dry)

-

Pipette

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse sequence, referencing to an appropriate standard (e.g., CFCl₃).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR-grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr in the agate mortar and grind it to a fine powder.

-

Add 1-2 mg of the sample to the KBr (approx. 1:100 sample to KBr ratio) and mix thoroughly by grinding.

-

Transfer the mixture to the pellet press die.

-

Apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample (~1 mg)

-

Solvent (e.g., methanol, acetonitrile)

-

Vial

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

-

Instrument Setup:

-

Set the appropriate parameters for the mass spectrometer, including the ionization method (e.g., EI), mass range, and detector settings.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For EI, the sample is typically heated to a gaseous state and then bombarded with a high-energy electron beam.[1]

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

2-Amino-3,4,5-trifluorobenzoic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Amino-3,4,5-trifluorobenzoic acid

Introduction

This compound is a fluorinated aromatic compound with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a comprehensive understanding of its safety and handling protocols is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a detailed overview of the known and anticipated hazards, safe handling procedures, and emergency responses associated with this class of compounds.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed |

Note: These classifications are extrapolated from similar compounds and should be treated as provisional.

Physical and Chemical Properties

While a comprehensive experimental profile for this compound is not available, some properties can be calculated or inferred.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄F₃NO₂ | N/A |

| Molecular Weight | 191.11 g/mol | Calculated |

| Appearance | Expected to be a solid powder or crystalline material.[1] | Inferred |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Likely soluble in organic solvents such as DMSO and DMF.[2] | Inferred |

Experimental Protocols (General)

Specific experimental safety data for this compound are not available. However, the following are general protocols for assessing the hazards of a new chemical substance:

-

Skin Irritation/Corrosion: Typically evaluated using in vitro methods with reconstructed human epidermis (RhE) models (e.g., OECD Test Guideline 431 and 439).

-

Eye Irritation/Damage: Assessed using methods such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test (e.g., OECD Test Guideline 437 and 492).

-

Acute Oral Toxicity: Generally determined in rodents following OECD Test Guideline 420, 423, or 425. This involves administering the substance and observing for morbidity and mortality.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate general workflows for chemical safety and handling.

References

Commercial Availability and Technical Profile of 2-Amino-3,4,5-trifluorobenzoic Acid: A Guide for Researchers

For Immediate Release

[City, State] – December 27, 2025 – 2-Amino-3,4,5-trifluorobenzoic acid, a fluorinated aromatic compound with significant potential in pharmaceutical and materials science research, is commercially available from a number of specialized chemical suppliers. This technical guide provides an in-depth overview of its availability, physicochemical properties, and potential applications for researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS No. 531529-72-3) is available for purchase from several chemical suppliers globally. Researchers can acquire this compound in varying quantities, typically with a purity of 95% or higher.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity/Specification | Additional Information |

| CymitQuimica (sourcing from Fluorochem) | 531529-72-3 | Not specified | Safety Data Sheet available.[1][2] |

| Bellen Chemistry Co., Ltd. | 531529-72-3 | 95% min | - |

| BLD Pharmatech Co., Limited | 531529-72-3 | 95% | - |

| Apollo Scientific | 531529-72-3 | Not specified | - |

Physicochemical and Safety Data

Detailed technical data sheets with specific batch analytics for this compound are not consistently provided by all suppliers. However, a Safety Data Sheet (SDS) from CymitQuimica provides crucial safety and handling information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 531529-72-3 | CymitQuimica[1][2] |

| Molecular Formula | C₇H₄F₃NO₂ | BLD Pharm |

| Molecular Weight | 191.11 g/mol | BLD Pharm |

| Boiling Point | No data available | BLD Pharm |

| Storage | Sealed in dry, 2-8°C | BLD Pharm |

Table 3: Hazard Identification for this compound

| Hazard Statement | Classification |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Source: CymitQuimica Safety Data Sheet[2] |

Potential Synthesis and Experimental Protocols

Synthesis of 2-Amino-3-fluorobenzoic acid

A documented synthesis of 2-Amino-3-fluorobenzoic acid involves the hydrolysis of 7-fluoroisatin.

Experimental Protocol:

-

A solution of 7-fluoroisatin (0.09 mol) is prepared in 200 mL of 1 M aqueous sodium hydroxide.

-

To this solution, 22 mL of 30% hydrogen peroxide (0.20 mol) is added dropwise over a period of 45 minutes, allowing the reaction temperature to rise to 30-40°C.

-

The reaction is allowed to proceed for 1.5 hours.

-

The pH of the resulting pale orange solution is adjusted to approximately 7.5 with 3 M hydrochloric acid.

-

The mixture is treated with charcoal, stirred, and filtered.

-

The filtrate is further acidified to a pH of 1, leading to the precipitation of 2-Amino-3-fluorobenzoic acid.

-

The product is collected by filtration and dried.

This protocol is adapted from a known synthesis of 2-Amino-3-fluorobenzoic acid and may serve as a basis for the development of a synthesis for the trifluorinated analog.

Synthesis of 2-Amino-5-fluorobenzoic acid

Another relevant synthetic procedure is for 2-Amino-5-fluorobenzoic acid, starting from 4-fluoroaniline.

Experimental Protocol:

-

4-fluoroaniline is condensed with chloral hydrate and hydroxylamine hydrochloride to yield N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.

-

This intermediate undergoes a cyclization reaction in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-dione.

-

The final step involves the oxidation of 5-fluoro-1H-indole-2,3-dione with hydrogen peroxide under alkaline conditions to afford 2-Amino-5-fluorobenzoic acid.

This multi-step synthesis highlights a common strategy for constructing aminofluorobenzoic acids.

Applications in Research and Drug Development

Fluorinated benzoic acids are a critical class of building blocks in medicinal chemistry. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific signaling pathways and drug development projects involving this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The amino and carboxylic acid functional groups provide versatile handles for further chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.

Conclusion

This compound is a readily available chemical intermediate with significant potential for applications in research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is somewhat limited in the public domain, information from related structures provides a solid foundation for its use and further investigation. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date technical and safety information.

References

The Role of Fluorine in the Reactivity of 2-Amino-3,4,5-trifluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. 2-Amino-3,4,5-trifluorobenzoic acid is a fascinating molecule where the interplay of multiple fluorine substituents and the existing amino and carboxylic acid functionalities dictates its unique reactivity. This technical guide provides an in-depth analysis of the role of the fluorine atoms in modulating the electronic properties, acidity, and reaction dynamics of the this compound core. We will explore its synthesis, key reactions, and the implications of its distinct reactivity profile in the context of drug discovery and development.

Introduction: The Power of Fluorine in Aromatic Systems

Fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of organic molecules. When incorporated into an aromatic ring, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network, while also participating in a weaker, electron-donating mesomeric effect (+M) via its lone pairs.[1] In polyfluorinated systems such as this compound, the cumulative impact of these effects dramatically alters the electron distribution within the benzene ring, influencing the reactivity of all constituent functional groups.[2][3] This guide will dissect these influences to provide a comprehensive understanding of the molecule's chemical behavior.

Electronic Effects of Trifluorination

The three fluorine atoms at positions 3, 4, and 5 collectively create a highly electron-deficient aromatic ring. The dominant -I effect of the fluorine atoms significantly lowers the electron density of the benzene ring, which has several key consequences for reactivity:

-

Increased Acidity: The strong electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group. This stabilization leads to a significant increase in acidity (a lower pKa value) compared to the non-fluorinated analogue, 2-aminobenzoic acid.

-

Modulation of Amino Group Nucleophilicity: The electron-deficient nature of the ring reduces the electron-donating ability of the amino group, thereby decreasing its nucleophilicity. This has important implications for reactions such as acylation and alkylation at the nitrogen center.

-

Altered Electrophilic Aromatic Substitution: While the fluorine atoms are ortho, para-directing due to their +M effect, the powerful deactivating -I effect makes electrophilic aromatic substitution reactions challenging. The precise regioselectivity of any potential substitution will be a complex interplay between the directing effects of the amino group and the three fluorine atoms.

Quantitative Data on Acidity and Reactivity

Table 1: pKa Values of Substituted Benzoic Acids

| Compound | pKa | Reference |

| Benzoic Acid | 4.20 | [4] |

| 2-Aminobenzoic Acid | 4.95 | [5][6] |

| 2-Fluorobenzoic Acid | 3.27 | [4] |

| 3-Fluorobenzoic Acid | 3.86 | [4] |

| 4-Fluorobenzoic Acid | 4.14 | [4] |

| 2,4,5-Trifluorobenzoic Acid | 2.80 | [4] |

| 3,4,5-Trifluorobenzoic Acid | 3.29 | [4] |

| This compound | Predicted < 2.8 | Inferred |

Note: The pKa of this compound is predicted to be lower than that of 2,4,5-trifluorobenzoic acid due to the additional electron-withdrawing effects, although the amino group has a base-strengthening effect.

Table 2: Hammett Substituent Constants (σ) for Fluorine

| Position | σ |

| meta (σm) | +0.34 |

| para (σp) | +0.06 |

Hammett constants quantify the electron-donating or -withdrawing nature of substituents on a benzene ring. A positive value indicates an electron-withdrawing effect.[7][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. The following protocols are based on established methods for structurally similar compounds and provide a practical framework for researchers.

Synthesis of this compound (Hypothetical Route)

This proposed synthesis is adapted from procedures for other polyfluorinated anthranilic acids.

Procedure:

-

Nitration of a suitable polyfluorinated precursor: A polyfluorinated benzoic acid derivative is carefully nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. The reaction temperature must be carefully controlled to avoid side reactions.

-

Reduction of the nitro group: The resulting nitro-substituted compound is then reduced to the corresponding amine. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., HCl) or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound.

N-Acylation of this compound

This protocol describes a general procedure for the acylation of the amino group.

Materials:

-

This compound

-

Acylating agent (e.g., acetic anhydride, benzoyl chloride)

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve this compound in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add the acylating agent to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity and Applications in Drug Discovery

The unique electronic and steric environment of this compound makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

-

Scaffold for Bioactive Molecules: The trifluorinated aminobenzoic acid core can serve as a rigid scaffold for the synthesis of novel drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity to target proteins.[9][10]

-

Intermediate for Heterocycle Synthesis: The amino and carboxylic acid groups are suitably positioned for intramolecular cyclization reactions to form various heterocyclic systems, which are prevalent in many pharmaceutical agents.

-

Modifier of Pharmacokinetic Properties: The introduction of multiple fluorine atoms can significantly alter the lipophilicity and membrane permeability of a drug molecule, thereby improving its pharmacokinetic profile.

Conclusion

The three fluorine atoms in this compound play a multifaceted role in defining its chemical reactivity. Their strong electron-withdrawing inductive effect is the dominant factor, leading to a highly acidic carboxylic acid, a less nucleophilic amino group, and a deactivated aromatic ring. These characteristics, while presenting challenges for certain synthetic transformations, also offer unique opportunities for the design of novel molecules with tailored properties. For researchers in drug discovery and materials science, a thorough understanding of the interplay of these electronic effects is crucial for harnessing the full potential of this and other polyfluorinated building blocks. Further experimental investigation into the precise reactivity and properties of this compound is warranted to expand its application in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

- 3. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. p-Aminobenzoic Acid [drugfuture.com]

- 6. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR [m.chemicalbook.com]

- 9. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

Methodological & Application

Application Notes and Protocols: 2-Amino-3,4,5-trifluorobenzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4,5-trifluorobenzoic acid is a versatile fluorinated building block in organic synthesis, primarily utilized as a precursor for the synthesis of various heterocyclic compounds. The presence of multiple fluorine atoms significantly influences the electronic properties of the molecule, enhancing the potential for unique chemical reactivity and imparting desirable properties such as increased metabolic stability and binding affinity in the resulting products. Its structural features, an amino group ortho to a carboxylic acid, make it an ideal starting material for condensation reactions to form fused ring systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of biologically active compounds: fluoroquinolones and fluoroacridones.

Key Applications

The primary applications of this compound in organic synthesis are centered around its utility as a precursor for:

-

Fluoroquinolone Derivatives: These compounds are a class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3][4][5] The trifluoro-substitution pattern from this compound can lead to novel analogs with potentially enhanced activity or altered spectra.

-

Fluoroacridone Derivatives: Acridone-based molecules have been investigated for a range of biological activities, including anticancer and antimalarial properties.[6][7] The incorporation of fluorine atoms can modulate the pharmacological properties of these compounds.

Data Presentation

Table 1: Exemplary Yields in the Synthesis of N-Phenylanthranilic Acid Derivatives (Acridone Precursors)

| Reactants | Product | Catalyst/Conditions | Yield (%) | Reference |

| 2-chlorobenzoic acid and 3,5-dimethylaniline | 2-((3,5-Dimethylphenyl)amino)benzoic acid | Cu powder, Na2CO3, DMF, reflux | 90% | [8] |

| 3-methoxy anthranilic acid and phloroglucinol | 1,3-Dihydroxy-4-methoxyacridone | p-TsOH, 1-hexanol, reflux | 90% | [9] |

| 2-mercaptobenzoic acid and phloroglucinol | 1,3-Dihydroxythioxanthone | p-TsOH, 1-hexanol, reflux | 85% | [9] |

Note: Data for reactions specifically using this compound is limited in publicly available literature. The above data for analogous reactions are provided for reference.

Experimental Protocols

Protocol 1: General Synthesis of 6,7,8-Trifluoroquinolone-4-carboxylic Acid Derivatives via Gould-Jacobs Reaction

This protocol describes a general method for the synthesis of a trifluorinated quinolone core structure from this compound.

Step 1: Synthesis of Diethyl 2-((3,4,5-trifluoro-2-carboxyphenyl)amino)maleate

-

In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Add diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Cyclization to Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate

-

Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to obtain the crude quinolone derivative.

Step 3: Hydrolysis to 6,7,8-Trifluoro-4-hydroxyquinoline-3-carboxylic acid

-

Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of solution.

-

Filter the solid, wash with cold water, and dry to yield the final product.

Protocol 2: General Synthesis of 1,2,3-Trifluoroacridone via Ullmann Condensation and Cyclization

This protocol outlines a general procedure for the synthesis of a trifluorinated acridone from this compound.

Step 1: Synthesis of 2'-(Amino)-3',4',5'-trifluoro-N-phenylanthranilic Acid Derivative (Ullmann Condensation)

-

In a flask, combine this compound (1 equivalent), an appropriately substituted halobenzene (e.g., bromobenzene, 1.2 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.

-

Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to reflux (typically 140-160 °C) for 8-12 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the N-arylanthranilic acid derivative.

-

Filter the precipitate, wash with water, and purify by recrystallization.

Step 2: Cyclization to 1,2,3-Trifluoroacridone

-

Add the N-phenylanthranilic acid derivative from Step 1 to a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Heat the mixture, typically to 100-140 °C, for 2-4 hours.

-

Monitor the reaction for the formation of the acridone product by TLC.

-

Carefully pour the hot reaction mixture onto crushed ice with stirring.

-

The acridone will precipitate. Filter the solid, wash thoroughly with water until the washings are neutral, and then with a sodium bicarbonate solution.

-

Dry the crude product, which can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Signaling Pathway

Mechanism of Action of Fluoroquinolones

Fluoroquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Fluoroquinolones: structure and target sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ldh.la.gov [ldh.la.gov]

- 4. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]

- 6. Novel fluorinated acridone derivatives. Part 1: synthesis and evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activities of furoquinoline and acridone alkaloids against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-3,4,5-trifluorobenzoic Acid: A Versatile Building Block in Medicinal Chemistry

Introduction

2-Amino-3,4,5-trifluorobenzoic acid is a fluorinated anthranilic acid derivative that holds significant potential as a versatile building block in medicinal chemistry. Its unique structural features—a trifluorinated phenyl ring, an amino group, and a carboxylic acid moiety—offer a rich platform for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. The incorporation of fluorine atoms into drug molecules is a well-established strategy to improve metabolic stability, binding affinity, and lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic profile of the resulting compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry.

Application Notes

The trifluorinated substitution pattern of this compound imparts distinct electronic properties to the aromatic ring, influencing the pKa of the amino and carboxylic acid groups and potentially modulating intermolecular interactions with biological targets. This strategic fluorination can lead to improved cellular permeability and resistance to metabolic degradation, key attributes for successful drug candidates.

Potential Therapeutic Applications:

While specific drug candidates derived from this compound are not yet extensively documented in publicly available literature, the known biological activities of structurally similar fluorinated anthranilic acid derivatives suggest a broad range of potential therapeutic applications. These include, but are not limited to:

-

Anti-inflammatory Agents: Anthranilic acid derivatives are known to exhibit anti-inflammatory properties. The trifluoro substitution may enhance this activity.

-

Anticancer Agents: Fluorinated anilines and benzoic acids are common scaffolds in the design of kinase inhibitors and other anticancer drugs. For instance, derivatives of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid have shown potent in vitro cytotoxic activity against human cancer cells.[1]

-

Antiviral and Antimicrobial Agents: The core scaffold can be elaborated to target various enzymes and proteins essential for viral replication and bacterial survival.

-

Central Nervous System (CNS) Agents: The increased lipophilicity imparted by the fluorine atoms may facilitate crossing the blood-brain barrier, making this building block attractive for the development of drugs targeting CNS disorders.

Strategic Advantages in Drug Design:

The use of this compound as a scaffold offers several advantages in the drug design process:

-

Modulation of Physicochemical Properties: The trifluorinated ring can be used to fine-tune lipophilicity and electronic properties to optimize drug-target interactions.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can enhance the metabolic stability and prolong the in vivo half-life of drug candidates.

-

Conformational Rigidity: The substituted aromatic ring provides a rigid scaffold, which can help in pre-organizing the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.

Quantitative Data for Structurally Similar Compounds

To illustrate the potential of this building block, the following table summarizes biological activity data for compounds derived from structurally related fluorinated aminobenzoic acids.

| Compound/Derivative | Target/Assay | Activity (IC50/GI50/EC50) | Reference |

| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivative 13 | In vitro cytotoxicity against cancer cells | GI50 at nanomolar concentrations | Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787–5791. |

| N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid ester derivative 18 | In vitro cytotoxicity against cancer cells | GI50 at nanomolar concentrations | Cocco, M. T., Congiu, C., Lilliu, V., & Onnis, V. (2004). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5787–5791. |

Note: The data presented is for structurally analogous compounds to highlight the potential of the this compound scaffold. Further research is required to determine the specific activities of its derivatives.

Experimental Protocols

1. Hypothetical Synthesis of this compound

This protocol is a hypothetical route based on established methods for the synthesis of related fluorinated anthranilic acids, such as the Hofmann rearrangement of a dicarboxamide.

Step 1: Synthesis of 3,4,5-Trifluorophthalic Acid

-

This starting material can be synthesized from commercially available precursors through methods such as the oxidation of trifluoro-ortho-xylene.

Step 2: Synthesis of 3,4,5-Trifluorophthalamide

-

To a stirred solution of 3,4,5-trifluorophthalic acid (1 equivalent) in an appropriate solvent like toluene, add thionyl chloride (2.2 equivalents).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4,5-trifluorophthaloyl chloride.

-

Dissolve the crude acid chloride in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.

-

Bubble ammonia gas through the solution or add aqueous ammonia dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Collect the precipitated 3,4,5-trifluorophthalamide by filtration, wash with cold water, and dry under vacuum.

Step 3: Hofmann Rearrangement to this compound

-

To a stirred solution of potassium hydroxide (or sodium hydroxide) in water, add bromine (1.1 equivalents) at 0 °C.

-

After the bromine has dissolved, add 3,4,5-trifluorophthalamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

2. General Protocol for Amide Coupling of this compound

This protocol describes a standard method for forming an amide bond between this compound and a primary or secondary amine using a peptide coupling reagent such as HATU.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add the desired amine (1.1 equivalents) to the solution.

-

Add DIPEA (2.5 equivalents) to the reaction mixture and stir for 5 minutes at room temperature.

-

Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.

Visualizations

Caption: A general experimental workflow for the synthesis and evaluation of a compound library derived from this compound.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of a kinase inhibitor derived from this compound.

Conclusion

This compound represents a promising and versatile building block for the development of novel therapeutics. Its unique trifluorinated structure offers medicinal chemists a valuable tool to modulate the physicochemical and pharmacological properties of drug candidates. While further research is needed to fully explore its potential, the established importance of fluorinated scaffolds in drug discovery suggests that derivatives of this compound could lead to the identification of new and effective treatments for a variety of diseases. The protocols and application notes provided herein offer a foundation for researchers to begin exploring the utility of this intriguing molecule in their drug discovery programs.

References

Application Notes and Protocols for N-acylation of 2-Amino-3,4,5-trifluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals